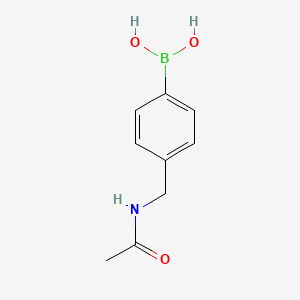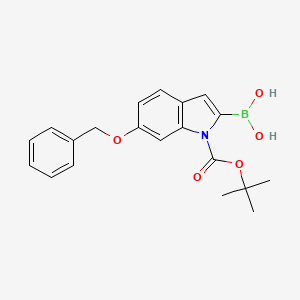
3,4-Dietilanilina
Descripción general
Descripción
3,4-Diethylaniline is an organic compound with the chemical formula C10H15N . It belongs to the class of aromatic amines and is derived from aniline by substituting two ethyl groups at positions 3 and 4 on the benzene ring . The compound is commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base (usually sodium hydroxide or potassium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the substitution of the hydrogen atoms on the amino group with ethyl groups .
Molecular Structure Analysis
The molecular structure of 3,4-Diethylaniline consists of a benzene ring with two ethyl groups attached to the amino nitrogen atom. The compound is a colorless to pale yellow liquid with a characteristic amine odor .
Chemical Reactions Analysis
3,4-Diethylaniline can undergo various chemical reactions, including oxidation, acylation, and diazotization. It can be converted to its corresponding diazonium salt, which is a versatile intermediate for further synthetic transformations .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Síntesis de Cumarinas
3,4-Dietilanilina: se utiliza en la síntesis de cumarinas, que son compuestos con potencial actividad antipalúdica, antioxidante, antimicrobiana, antiinflamatoria y antitumoral . El proceso de síntesis implica la creación de intermediarios como derivados de o-hidroxibenzaldehído, que son cruciales para la formación de cumarinas.
Aplicaciones Farmacéuticas
En la industria farmacéutica, los derivados de this compound se exploran por su posible uso en el desarrollo de fármacos. Si bien no se citan aplicaciones específicas en medicina para this compound, sus análogos estructurales se utilizan en la producción de diversos fármacos, lo que indica una posible vía de investigación para este compuesto .
Productos Químicos Agrícolas
This compound encuentra aplicaciones en la agricultura, particularmente en la síntesis de pesticidas y otros productos químicos. Sirve como intermedio en la producción de compuestos que protegen los cultivos de plagas y enfermedades .
Ciencia de los Materiales
El compuesto está involucrado en la investigación de la ciencia de los materiales, particularmente en el estudio de las interacciones donante-aceptor de electrones (EDA). Estos estudios son esenciales para comprender y desarrollar nuevos materiales con propiedades electrónicas específicas .
Aplicaciones Industriales
En entornos industriales, this compound es un precursor de colorantes triarilmetánicos como el verde malaquita y el violeta cristal. También actúa como promotor en el curado de resinas de poliéster y éster de vinilo, que se utilizan en una amplia gama de productos .
Química Analítica
This compound se utiliza como reactivo en química analítica para la síntesis de diversos compuestos. Está involucrado en reacciones de síntesis en una sola olla, como la formación de oxazol-5(4H)-onas, que son valiosas en diversas aplicaciones analíticas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3,4-Diethylaniline is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes.
Mode of Action
It’s known that aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Biochemical Pathways
It’s known that aniline and its dimethyl derivatives are metabolized to haematotoxic compounds via n-hydroxylation of the amino groups .
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly metabolized and eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives were more extensively formed than those of other dimethylanilines .
Result of Action
It’s known that aniline and its dimethyl derivatives can cause haematotoxicity after metabolic n-hydroxylation of their amino groups .
Action Environment
The action, efficacy, and stability of 3,4-Diethylaniline can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Propiedades
IUPAC Name |
3,4-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHLQNEMUMGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624976 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54675-14-8 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

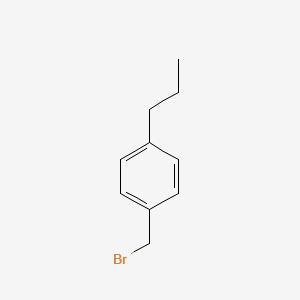
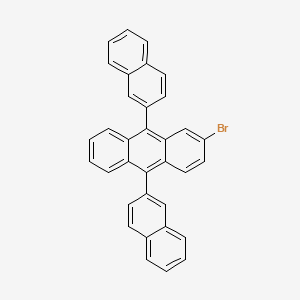
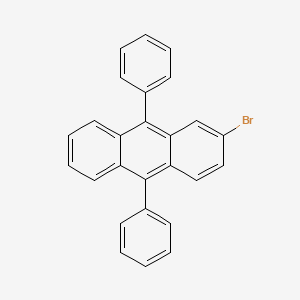


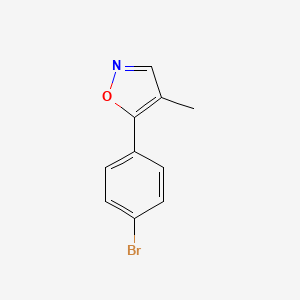
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
